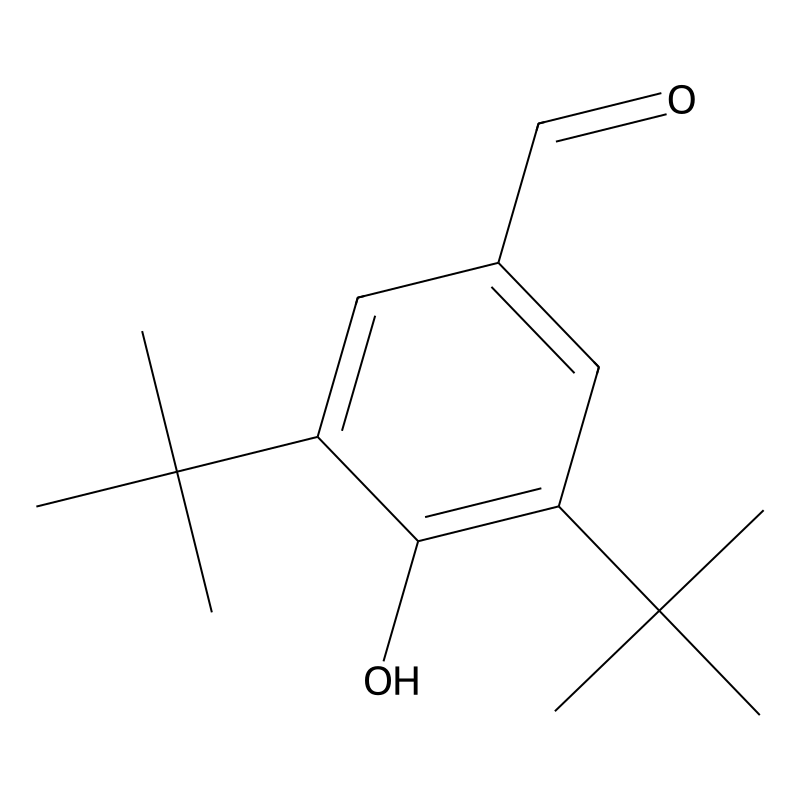

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functionalized Molecules:

,5-Di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) serves as a valuable building block for the synthesis of various functionalized molecules with diverse applications. Its unique combination of an aldehyde group, a hydroxyl group, and bulky tert-butyl groups allows for versatile chemical transformations.

- Biodegradable Polyazomethine Hydrogels: BHT-CHO can be reacted with melamine through an oxidative polymerization process to form biodegradable polyazomethine hydrogels. These hydrogels possess potential applications in drug delivery, tissue engineering, and wound healing due to their biocompatibility and tunable properties [].

- Protein Tyrosine Kinase Inhibitors: By reacting BHT-CHO with 1,2-phenylenediamine, researchers can synthesize 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123), a potent protein tyrosine kinase inhibitor. This compound exhibits potential for cancer treatment by targeting specific enzymes involved in cell proliferation and survival [].

- Fluorescent Chemosensors: BHT-CHO can be incorporated into the design of fluorescent chemosensors for the selective detection of metal ions like aluminum (Al) and iron (Fe). When combined with ascorbic acid, these chemosensors exhibit fluorescence changes upon binding with the target metal ions, allowing for sensitive and visual detection [].

Potential Applications in Material Science:

The unique properties of BHT-CHO, such as its bulky tert-butyl groups and its ability to form covalent bonds, make it a potential candidate for various material science applications.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is an organic compound characterized by a benzene ring that features both an aldehyde group and a hydroxyl group. Its chemical formula is and it has a molecular weight of 234.33 g/mol. The compound is also known as 4-formyl-2,6-di-tert-butylphenol and is recognized for its role as a metabolite of 2,6-di-tert-butyl-4-methylphenol, which is commonly used as a synthetic phenolic antioxidant in various applications including food preservation and polymer stabilization .

Currently, there is no published research on the specific mechanism of action of BHT-CHO in biological systems. However, its potential anti-inflammatory properties are based on its structural similarity to BHT, a known anti-inflammatory agent []. Further research is needed to elucidate its mechanism.

- Low toxicity: BHT is generally considered safe for human consumption at approved levels. BHT-CHO is expected to have similar low toxicity, but dedicated studies are needed for confirmation.

- Potential skin irritation: BHT can cause skin irritation in some individuals. BHT-CHO might also possess similar irritant properties, requiring proper handling procedures.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol, yielding 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. This can be achieved using reducing agents such as sodium borohydride .

- Condensation Reactions: The compound can undergo condensation with amines to form imines or Schiff bases .

- Reactions with Electrophiles: The hydroxyl group can act as a nucleophile in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde exhibits several biological activities:

- Antioxidant Properties: Similar to its parent compound, it functions as a radical trapping agent, helping to mitigate oxidative stress in biological systems .

- Potential Antimicrobial Effects: Studies have suggested that derivatives of this compound may possess antimicrobial properties, although further research is needed to confirm specific activities .

Several methods exist for synthesizing 3,5-di-tert-butyl-4-hydroxybenzaldehyde:

- Direct Hydroxylation: This involves the hydroxylation of 2,6-di-tert-butylphenol using formaldehyde under acidic conditions.

- Aldol Condensation: The compound can be synthesized through aldol condensation reactions involving suitable substrates and catalysts .

- Reduction of Aldehyde Precursors: Starting from simpler aldehydes or phenols can yield this compound via reduction processes.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde has diverse applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds .

- OLED Materials: The compound is utilized in organic light-emitting diode (OLED) technologies due to its electronic properties .

- Antioxidant Additive: It is employed in food and cosmetic formulations to prevent oxidative degradation.

Research on interaction studies involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde has indicated its potential interactions with various biomolecules:

- Protein Binding Studies: Investigations have shown that this compound may bind to proteins involved in oxidative stress response pathways.

- Metabolic Pathways: As a metabolite of other phenolic compounds, it has been studied for its role in metabolic pathways related to detoxification and antioxidant defense mechanisms .

Several compounds share structural similarities with 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Similarity | Unique Features |

|---|---|---|---|

| 3,5-Diethyl-4-hydroxybenzaldehyde | C₁₅H₁₈O₂ | 0.93 | Contains ethyl groups instead of tert-butyl. |

| 3-(tert-Butyl)-2-hydroxybenzaldehyde | C₁₄H₁₈O₂ | 0.95 | Hydroxyl group at position 2 on the benzene ring. |

| 3,5-Di-tert-butyl-4-methoxybenzaldehyde | C₁₅H₂₄O₃ | 0.91 | Contains a methoxy group instead of hydroxyl. |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C₁₅H₂₂O₃ | 0.91 | Contains a carboxylic acid functional group. |

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant